L-Canavanin-Sulfat

Übersicht

Beschreibung

L-Canavanin-Sulfat: ist eine natürlich vorkommende nicht-proteinogene Aminosäure, die in vielen Hülsenfrüchten vorkommt, darunter die Jackbohne und die Luzerne. Es ist ein Strukturanalogon der Aminosäure Arginin und besitzt toxische Eigenschaften sowohl in tierischen als auch in pflanzlichen Systemen. Diese Verbindung ist bekannt für ihre Fähigkeit, durch Arginyl-tRNA-Synthetase in Proteine eingebaut zu werden, was zur Bildung von dysfunktionalen Proteinen führt .

Wissenschaftliche Forschungsanwendungen

L-Canavanin-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Als Werkzeug zur Untersuchung der Regulation oder Modulation des Polyamin-Stickstoffmonoxid-Cross-Talks in höheren Pflanzen verwendet .

Biologie:

- In Studien eingesetzt, um den Einbau von nicht-proteinogenen Aminosäuren in Proteine und ihre Auswirkungen auf zelluläre Funktionen zu verstehen .

Medizin:

- Als potenzieller Antikrebswirkstoff untersucht, da es die Proteinsynthese in empfindlichen Organismen stören kann .

- Untersucht auf seine Rolle bei Autoimmunerkrankungen, da seine Toxizität mit Erkrankungen wie systemischem Lupus erythematodes in Verbindung gebracht wurde .

Industrie:

- In der biochemischen Forschung verwendet, um die Enzyminhibition zu untersuchen, insbesondere als selektiver Inhibitor der induzierbaren Stickstoffoxidsynthase .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es anstelle von Arginin in Proteine eingebaut wird. Dieser Einbau wird durch Arginyl-tRNA-Synthetase erleichtert, was zur Bildung abnormer Canavanylproteine führt. Diese dysfunktionalen Proteine stören normale zelluläre Funktionen und können zu verschiedenen toxischen Wirkungen führen . Zusätzlich wirkt this compound als selektiver Inhibitor der induzierbaren Stickstoffoxidsynthase und stört die Produktion von Stickstoffmonoxid .

Wirkmechanismus

Target of Action

L-Canavanine sulfate, a non-protein amino acid (NPAA), primarily targets arginyl-tRNA synthetase . This enzyme is responsible for incorporating arginine into proteins during protein synthesis . L-Canavanine sulfate also selectively inhibits inducible nitric oxide synthase (iNOS) .

Mode of Action

L-Canavanine sulfate, being a structural analogue of arginine, is incorporated into proteins in place of arginine by arginyl-tRNA synthetase . This results in the formation of “canavanyl proteins”, which are functionally disrupted .

Biochemical Pathways

The incorporation of L-Canavanine sulfate into proteins leads to the synthesis of non-functional proteins . This disruption in protein function affects various biochemical pathways. One such pathway is the polyamine metabolism , which gets disrupted due to the action of L-Canavanine sulfate . It also leads to the formation of reactive nitrogen species, including nitric oxide (NO) .

Pharmacokinetics

It’s known that the compound is soluble in water , suggesting that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of L-Canavanine sulfate.

Result of Action

The primary result of L-Canavanine sulfate’s action is the disruption of normal protein function due to the formation of non-functional "canavanyl proteins" . This disruption can lead to various effects at the molecular and cellular level, including growth inhibition and alteration of the cell cycle .

Biochemische Analyse

Biochemical Properties

L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .

Cellular Effects

L-Canavanine sulfate has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Molecular Mechanism

The molecular mechanism of L-Canavanine sulfate involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .

Temporal Effects in Laboratory Settings

Its impact on protein structure and function suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of L-Canavanine sulfate in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .

Metabolic Pathways

L-Canavanine sulfate is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of L-Canavanine sulfate is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Canavanin-Sulfat kann aus L-Canavaninosuccinsäure synthetisiert werden. Der biosynthetische Weg von this compound beinhaltet die Umwandlung von L-Canavaninosuccinsäure zu L-Canavanin und Fumarsäure im Krebs-Henseleit-Ornithin-Harnstoffzyklus .

Industrielle Produktionsverfahren: this compound wird typischerweise aus den Samen von Hülsenfrüchten wie Jackbohnen und Luzerne isoliert. Die Samen werden verarbeitet, um die Verbindung zu extrahieren, die dann gereinigt wird, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Canavanin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Übliche Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um this compound zu oxidieren.

Substitutionsbedingungen: Der Ersatz von Arginin durch this compound erfolgt unter physiologischen Bedingungen während der Proteinsynthese.

Hauptprodukte, die gebildet werden:

Reaktive Stickstoffspezies: Die Oxidation von this compound führt zur Bildung reaktiver Stickstoffspezies.

Nicht-funktionelle Proteine: Die Substitution von Arginin durch this compound führt zur Bildung von dysfunktionalen Proteinen.

Vergleich Mit ähnlichen Verbindungen

L-Canavanin-Sulfat ist aufgrund seiner hohen Toxizität und seiner Fähigkeit, die Proteinsynthese zu stören, einzigartig. Ähnliche Verbindungen umfassen:

L-Homoarginin: Ein weiteres Argininanalogon, das in einigen Lathyrus-Arten synthetisiert wird, bekannt für seine toxischen Eigenschaften.

This compound zeichnet sich durch seine starken allelochemischen Eigenschaften und seine signifikanten Auswirkungen auf pflanzliche und tierische Systeme aus .

Eigenschaften

CAS-Nummer |

2219-31-0 |

|---|---|

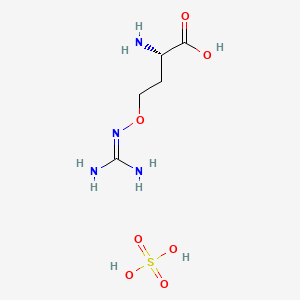

Molekularformel |

C5H14N4O7S |

Molekulargewicht |

274.26 g/mol |

IUPAC-Name |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

InChI-Schlüssel |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

Isomerische SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Kanonische SMILES |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Aussehen |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Key on ui other cas no. |

2219-31-0 |

Physikalische Beschreibung |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Very soluble in water Insoluble in alcohol, ether, benzene |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.